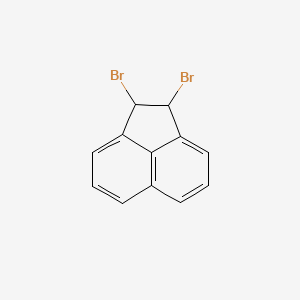![molecular formula C13H18N2O2 B11953269 N-[1-(aminocarbonyl)-3-methylbutyl]benzamide CAS No. 24250-71-3](/img/structure/B11953269.png)
N-[1-(aminocarbonyl)-3-methylbutyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(aminocarbonyl)-3-methylbutyl]benzamide is an organic compound belonging to the class of benzamides It is characterized by the presence of a benzoyl group linked to the N-terminal of a glycine derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(aminocarbonyl)-3-methylbutyl]benzamide typically involves the amidation of a carboxylic acid derivative with an amine. One common method is the reaction of a benzoyl chloride derivative with an amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the benzoyl group into the amine derivative, resulting in a more sustainable and efficient production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(aminocarbonyl)-3-methylbutyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzamide oxides, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
N-[1-(aminocarbonyl)-3-methylbutyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of polymers, pharmaceuticals, and other industrial products.
Mécanisme D'action
The mechanism of action of N-[1-(aminocarbonyl)-3-methylbutyl]benzamide involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl N-(1-aminocarbonyl-3-methylbutyl)carbamate: This compound shares a similar structure but includes a tert-butyl group, which may alter its chemical properties and applications.
N-[1-(aminocarbonyl)-4-(ethanimidoylamino)butyl]benzamide: Another related compound with a different substitution pattern on the butyl chain.
Uniqueness
N-[1-(aminocarbonyl)-3-methylbutyl]benzamide is unique due to its specific substitution pattern and the presence of both an amide and a benzoyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
24250-71-3 |
|---|---|
Formule moléculaire |
C13H18N2O2 |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
N-(1-amino-4-methyl-1-oxopentan-2-yl)benzamide |
InChI |
InChI=1S/C13H18N2O2/c1-9(2)8-11(12(14)16)15-13(17)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H2,14,16)(H,15,17) |
Clé InChI |
TUTYDIRXNJGWDX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(=O)N)NC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


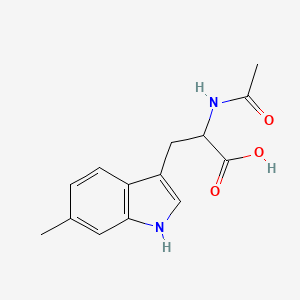
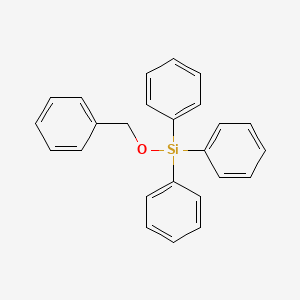



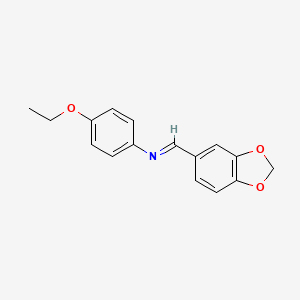

![Diethyl 6,6'-dinitro[1,1'-biphenyl]-2,2'-dicarboxylate](/img/structure/B11953242.png)
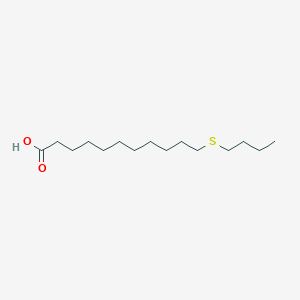

![2,2-diphenyl-N-{2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethyl}acetamide](/img/structure/B11953257.png)
![2-{2-chloro-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}isoindoline](/img/structure/B11953259.png)

